Cas no 1041581-75-2 (6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine)

6-Chloro-N-(3-ethoxypropyl)pyridazin-3-amine is a pyridazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyridazine core linked to a 3-ethoxypropylamine moiety, offering versatility for further functionalization. The compound's balanced lipophilicity, conferred by the ethoxypropyl chain, may enhance bioavailability in biological systems. Its reactive chloro group allows for selective modifications, making it a valuable intermediate in synthetic chemistry. The pyridazine scaffold is known for its bioactivity, suggesting utility in drug discovery for targeting enzymes or receptors. This compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in research applications.
6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine structure
1041581-75-2 structure
Product Name:6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine
CAS No:1041581-75-2
MF:C9H14ClN3O
MW:215.679960727692
CID:5069247
Update Time:2025-06-12

6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine
    • Inchi: 1S/C9H14ClN3O/c1-2-14-7-3-6-11-9-5-4-8(10)12-13-9/h4-5H,2-3,6-7H2,1H3,(H,11,13)
    • InChI Key: IYMFWRCLQUDZEV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)NCCCOCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 148
  • XLogP3: 1.7
  • Topological Polar Surface Area: 47

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Additional information on 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine

Introduction to 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine (CAS No. 1041581-75-2) and Its Emerging Applications in Chemical Biology

6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine, identified by the chemical abstracts service number 1041581-75-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the pyridazine class, a scaffold that is widely recognized for its role in medicinal chemistry due to its ability to interact with biological targets in a diverse manner. The presence of both chloro and ethoxy functional groups on the pyridazine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine structure exhibits a balance of lipophilicity and electronic properties that make it an attractive candidate for further derivatization. In recent years, there has been a growing interest in exploring the pharmacological potential of pyridazine derivatives, particularly those that can modulate enzyme activity or interact with specific binding sites on proteins. The chloro substituent, in particular, provides a site for nucleophilic substitution reactions, which can be exploited to introduce additional functional groups and tailor the compound’s biological activity.

Recent studies have highlighted the role of pyridazine derivatives in the development of novel therapeutic agents. For instance, modifications of the pyridazine core have been shown to enhance binding affinity to target proteins, leading to improved efficacy in preclinical models. The 3-ethoxypropyl side chain in 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine contributes to its solubility and metabolic stability, which are critical factors for drug development. These properties make it a promising candidate for further investigation in both academic and industrial research settings.

In the realm of drug discovery, the ability to rapidly synthesize and modify heterocyclic compounds like 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine is crucial. Advances in synthetic methodologies have enabled researchers to explore complex molecular architectures with greater ease, leading to the identification of novel bioactive compounds. The pyridazine scaffold has been particularly useful in this context, as it can be readily incorporated into larger molecules through various chemical transformations. This flexibility has allowed for the development of libraries of derivatives that can be screened for biological activity.

The chloro and ethoxy functional groups on 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine are particularly noteworthy, as they provide multiple sites for chemical modification. These groups can be selectively altered through reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Such modifications are essential for optimizing pharmacokinetic properties and enhancing target specificity. For example, replacing the chloro group with another functional group can alter the compound’s interaction with biological targets, potentially leading to improved therapeutic outcomes.

One area where pyridazine derivatives have shown promise is in the treatment of inflammatory diseases. Studies have demonstrated that certain pyridazine-based compounds can inhibit inflammatory pathways by modulating key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The structural features of 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine, including its chloro and ethoxy substituents, make it a suitable candidate for such applications. By further optimizing its chemical structure, researchers may be able to develop novel anti-inflammatory agents with improved efficacy and reduced side effects.

Another emerging application of pyridazine derivatives is in the field of neuroscience. Recent research has suggested that these compounds can interact with neurotransmitter receptors and ion channels, potentially leading to new treatments for neurological disorders such as Alzheimer’s disease or Parkinson’s disease. The ability of 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine to modulate neuronal signaling makes it an attractive candidate for further investigation in this area. Additionally, its favorable pharmacokinetic properties may make it suitable for oral administration, which would be advantageous for patients requiring long-term therapy.

The synthesis of 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine involves multi-step organic reactions that highlight the versatility of modern synthetic chemistry techniques. Starting from commercially available precursors, researchers can employ a combination of functional group transformations to construct the desired pyridazine core. The introduction of the chloro group typically involves halogenation reactions, while the ethoxypropyl side chain can be added through etherification or alkylation processes. These synthetic strategies are well-established and can be adapted to produce a wide range of derivatives.

In conclusion, 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine (CAS No. 1041581-75-2) represents an exciting opportunity for researchers interested in developing novel therapeutic agents. Its unique structural features and favorable pharmacokinetic properties make it a valuable building block for further chemical exploration. As our understanding of biological pathways continues to grow, compounds like this will play an increasingly important role in drug discovery and development. By leveraging advances in synthetic chemistry and molecular biology, researchers can harness the potential of pyridazine derivatives like 6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine to address some of today’s most pressing medical challenges.

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